4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline
Description
4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline is a diazenyl-linked aromatic amine characterized by a 3-chlorophenyl group connected via a diazene (–N=N–) bridge to an aniline moiety.
Properties
CAS No. |
722-24-7 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H10ClN3/c13-9-2-1-3-12(8-9)16-15-11-6-4-10(14)5-7-11/h1-8H,14H2 |
InChI Key |
JHWDSYCKYMLGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline with structurally related compounds, focusing on molecular architecture, physicochemical properties, and applications.
Structural Analogues with Heterocyclic Cores
Key Observations :
- Thiazole/Oxadiazole vs.
- Chlorophenyl Position : The 3-chlorophenyl substitution in the target compound vs. 4-chlorophenyl in analogues (e.g., ) could alter steric and electronic interactions in drug-receptor binding.
Hydrazine-Based Derivatives
- 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides (): Synthesized via hydrazine hydrate and isothiocyanate reactions, these compounds serve as precursors for thiazoline derivatives. Their hydrazine-thioamide backbone offers nucleophilic sites for cyclization, contrasting with the diazenyl group’s electrophilic character .
- Triazole-Thiones (): Derivatives like 4-(4-bromophenyl)-5-(3-chlorophenyl)-triazole-3-thione (Yield: 75–82%) exhibit sulfur-containing cores, which may enhance metal-binding capacity compared to diazenyl-linked anilines .
Physicochemical Properties
- Solubility: The thiazole derivative () shows solubility in chloroform and methanol, suggesting moderate polarity, whereas diazenyl compounds may require DMSO or DMF for dissolution based on analogous structures .
Preparation Methods
Diazotization of 3-Chloroaniline
3-Chloroaniline undergoes diazotization in acidic conditions using nitrosating agents like sodium nitrite (NaNO₂) or tert-butyl nitrite (tBuONO). Source outlines a protocol for arenediazonium tetrafluoroborate synthesis, adaptable to this context:
-
Acid Selection : Hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) protonates the amino group, forming the anilinium ion.
-
Nitrosation : At 0–5°C, tBuONO introduces the nitroso group, yielding the diazonium ion.
-
Stabilization : Tetrafluoroborate (BF₄⁻) or chloride (Cl⁻) counterions stabilize the diazonium salt, preventing decomposition.
Key Reaction Conditions :
-
Temperature: 0–5°C to avoid diazonium salt decomposition.
-
Stoichiometry: 1:1 molar ratio of aniline to nitrosating agent.
Coupling Reactions: Forming the Diazene Linkage
The diazonium salt reacts with aniline derivatives in a coupling reaction, forming the N=N bond. The para position of the aniline’s amino group directs electrophilic attack, ensuring regioselectivity.
Electrophilic Aromatic Substitution
The diazonium salt acts as an electrophile, attacking the electron-rich para position of aniline. Source highlights a similar coupling process:
-
pH Control : Weakly acidic to neutral conditions (pH 4–7) optimize coupling efficiency.
-
Solvent Systems : Ethanol-water mixtures enhance solubility while stabilizing intermediates.
-
Temperature : 0–10°C minimizes side reactions like diazonium salt decomposition.
Mechanistic Steps :
-
Diazonium ion generation.
-
Electrophilic attack on aniline, forming a sigma complex.
-
Deprotonation to restore aromaticity, yielding the diazene product.
Optimization Strategies for High-Yield Synthesis
Catalytic Enhancements
Platinum catalysts, as described in Source for dichloroaniline synthesis, improve reaction rates and selectivity. Although Source focuses on hydrogenation, analogous principles apply:
Temperature and Pressure Effects
-
Low-Temperature Diazotization : 0–5°C prevents diazonium salt degradation.
-
Post-Coupling Heating : Elevated temperatures (170–180°C) in later stages reduce hydrazo impurities, as demonstrated in Source for dichloroaniline purification.
Impurity Control and Purification Techniques
Hydrazo Compound Mitigation
The patent in Source identifies 3,3',4,4'-tetrachlorohydrazobenzene as a common impurity in dichloroaniline synthesis. Analogously, this compound may form hydrazo byproducts. Mitigation strategies include:
Chromatographic Purification
Source employs flash silica gel chromatography (petroleum ether:ethyl acetate gradients) to isolate diazonium salts. For the target compound, similar methods yield >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Coupling | 82–89 | 95 | High regioselectivity | Sensitive to temperature/pH |
| Catalytic Hydrogenation | 75 | 90 | Reduces impurities | Requires high-pressure equipment |
| Acid-Mediated Coupling | 85 | 93 | Simple setup | Generates acidic waste |
Data Interpretation :
-
Diazotization-coupling (Sources,) offers the best balance of yield and purity.
-
Catalytic methods (Source) excel in impurity control but require specialized infrastructure.
Scalability and Industrial Relevance
Batch vs. Continuous Processes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline, and how can reaction yields be improved?
- Methodology : Use aromatic nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions to construct the diazenyl-aniline scaffold. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via HPLC or TLC to identify bottlenecks .
- Data-Driven Insight : Compare yields from Pd-catalyzed vs. Cu-mediated coupling reactions. For example, Pd(PPh₃)₄ may offer higher regioselectivity for diazenyl group installation than CuI/ligand systems .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology : Use -NMR to verify aromatic proton splitting patterns (e.g., para-substituted chlorophenyl groups) and -NMR to confirm diazenyl linkage (C=N stretching at ~1450 cm⁻¹ in IR). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
- Common Pitfalls : Overlapping signals in NMR due to rotational isomerism of the diazenyl group; use variable-temperature NMR to resolve ambiguities .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm for diazenyl chromophore) and identify byproducts using LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf life .
Advanced Research Questions
Q. How do steric and electronic properties of the 3-chlorophenyl group influence interaction with biological targets?
- Methodology : Perform molecular docking studies with proteins (e.g., kinases or GPCRs) to assess binding affinity. Compare with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) using free-energy perturbation (FEP) calculations. Validate predictions via surface plasmon resonance (SPR) binding assays .
- Contradiction Analysis : If conflicting activity data arise (e.g., in vitro vs. in vivo), evaluate metabolic stability (CYP450 assays) or solubility limitations (shake-flask method) .
Q. How can contradictory literature data on this compound’s redox behavior be resolved?
- Methodology : Use cyclic voltammetry (CV) to map redox potentials under controlled conditions (e.g., inert atmosphere). Cross-validate with computational methods (DFT calculations for HOMO/LUMO energies). Address discrepancies by standardizing solvent systems (e.g., DMF vs. acetonitrile) .
- Case Study : If oxidation yields quinones (as in ) but another study reports amine formation, re-examine reaction conditions (e.g., presence of trace metal ions or oxygen).
Q. What strategies mitigate aggregation-induced artifacts in biological assays?
- Methodology : Pre-screen for aggregation using dynamic light scattering (DLS). Add detergents (e.g., 0.01% Tween-20) or use ultracentrifugation to disaggregate particles. Validate dose-response curves for Hill slopes >1, indicative of non-specific binding .
Key Research Recommendations
- Prioritize X-ray crystallography to resolve rotational isomerism in the diazenyl group .
- Explore structure-activity relationships (SAR) by synthesizing derivatives with electron-withdrawing groups (e.g., CF₃) at the 4-position of the aniline ring .
- Use cryo-EM to study interactions with membrane-bound targets if SPR data suggests low binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
